Substitution Pattern Differentiation: 4-Benzyloxy-2-nitrotoluene vs. 5-Benzyloxy-2-nitrotoluene (CAS 22424-58-4)
4-Benzyloxy-2-nitrotoluene (CAS 24239-67-6) and 5-benzyloxy-2-nitrotoluene (CAS 22424-58-4) are positional isomers that differ in the placement of the benzyloxy group relative to the nitro and methyl substituents. In the target compound, the benzyloxy group occupies the 4-position (para to methyl, meta to nitro), whereas in the 5-isomer, it occupies the 5-position (meta to methyl, para to nitro). This regioisomeric difference yields distinct solid-state properties: the target compound melts at 60–62 °C, while the 5-isomer melts at 69–70 °C [1]. The 7–10 °C melting point elevation in the 5-isomer reflects altered crystal packing energetics that impact purification and formulation workflows. Additionally, the target compound is supplied at 95–99.7% purity with comprehensive QC documentation including NMR, HPLC, and GC , whereas the 5-isomer is typically offered at 98% purity . These differences are not interchangeable in synthetic sequences requiring precise substitution geometry for subsequent cyclization or coupling reactions.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 60–62 °C |
| Comparator Or Baseline | 5-Benzyloxy-2-nitrotoluene (CAS 22424-58-4): 69–70 °C |
| Quantified Difference | Δ ≈ +7–10 °C for the 5-isomer |
| Conditions | Measured melting point (lit.) under standard atmospheric pressure |
Why This Matters
The lower melting point of the target compound facilitates easier dissolution and handling during ambient-temperature synthetic operations, while the higher melting point of the 5-isomer may confer advantages in recrystallization purity but requires different solvent and temperature parameters.
- [1] Molaid Chemical Database. 4-苄氧基-2-硝基甲苯 — Physical and Chemical Properties. Compound ID: MS_180745. View Source
